Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate

COX-2 inhibitor Peripheral selectivity Blood-brain barrier penetration

Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate (CAS 231294-93-2) is a synthetic chlorinated indole derivative with a molecular formula of C19H15Cl2NO3 and a molecular weight of 376.23 g/mol. It serves as an ethyl ester prodrug or synthetic intermediate for the 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid (CIAA) scaffold, a known selective cyclooxygenase-2 (COX-2) inhibitor.

Molecular Formula C19H15Cl2NO3
Molecular Weight 376.2 g/mol
CAS No. 231294-93-2
Cat. No. B3050027
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate
CAS231294-93-2
Molecular FormulaC19H15Cl2NO3
Molecular Weight376.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=C(NC2=C1C=CC(=C2)Cl)C(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C19H15Cl2NO3/c1-2-25-17(23)10-15-14-8-7-13(21)9-16(14)22-18(15)19(24)11-3-5-12(20)6-4-11/h3-9,22H,2,10H2,1H3
InChIKeyXRTINSQEAJZONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate (CAS 231294-93-2): Chemical Identity and Core Characteristics


Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate (CAS 231294-93-2) is a synthetic chlorinated indole derivative with a molecular formula of C19H15Cl2NO3 and a molecular weight of 376.23 g/mol . It serves as an ethyl ester prodrug or synthetic intermediate for the 6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-ylacetic acid (CIAA) scaffold, a known selective cyclooxygenase-2 (COX-2) inhibitor [1]. Its structure incorporates a 4-chlorobenzoyl substituent at the indole 2-position and an ethyl acetate group at the 3-position, distinguishing it from related non-esterified analogs and other 2,3-substituted indoles used in anti-inflammatory research [2].

Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate: Why General Indole COX-2 Inhibitors Are Not Interchangeable


Generic substitution fails because the pharmacological and physicochemical properties of this compound class are exquisitely sensitive to the ester moiety. The target compound's ethyl ester group directly influences its metabolic stability, lipophilicity, and capacity to act as a prodrug for the active free acid, CIAA. CIAA itself is differentiated from other selective COX-2 inhibitors like celecoxib and rofecoxib by its markedly lower brain penetration (brain/plasma ratio of approximately 0.02), a property that enables the pharmacological separation of peripheral and central COX-2 functions [1]. Substituting the target ethyl ester with a different ester or the free acid would significantly alter these pharmacokinetic determinants, potentially negating the desired peripheral selectivity and compromising the validity of in vivo models relying on this specific prodrug form.

Quantitative Differentiation Evidence for Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate


Differentiation by Peripheral COX-2 Selectivity: Prodrug of CIAA vs. Direct COX-2 Inhibitors Celecoxib and Rofecoxib

The target compound is the ethyl ester prodrug of CIAA, a selective COX-2 inhibitor. While direct comparison data for the ethyl ester is absent, the active metabolite CIAA demonstrates a quantified differentiation in brain penetration against the clinical comparators celecoxib and rofecoxib. CIAA exhibits a brain/plasma concentration ratio of approximately 0.02 after oral administration, which is substantially lower than that of both celecoxib and rofecoxib. This property is expected to be modulated by the ethyl ester prodrug strategy employed in the target compound. [1]

COX-2 inhibitor Peripheral selectivity Blood-brain barrier penetration Anti-inflammation

Synthetic Intermediate Purity and Physical Characterization vs. Free Acid Form

As a discrete chemical intermediate, the target compound is characterized by a specific melting point and spectral data that differentiate it from its free acid analog, CIAA (CAS 231292-16-3). The ethyl ester is synthesized and isolated with a reported melting point of 186-188°C and distinctive 1H NMR, 13C NMR, and IR spectra, including a characteristic ester carbonyl stretch at 1732 cm-1 [1]. The free acid CIAA has a molecular weight of 348.2 g/mol and lacks this ethyl ester functionality, resulting in different solubility and reactivity profiles [2].

Chemical synthesis Analytical characterization Intermediate procurement

Predicted Molecular Properties Differentiating from Non-Chlorinated and Non-Esterified Indole Analogs

The specific substitution pattern of the target compound leads to distinct predicted physicochemical properties compared to non-chlorinated or free-acid indole analogs. The target compound has a predicted LogP (XLogP) of 5.1 and a topological polar surface area (TPSA) of 59.16 Ų . While comparative data for specific close analogs is not available, the high LogP value, driven by the dual chlorine substitution and the ethyl ester, implies significantly different membrane permeability and aqueous solubility compared to less lipophilic, non-esterified COX-2 inhibitor intermediates.

Drug discovery Medicinal chemistry Physicochemical properties

Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate: Recommended Research and Procurement Application Scenarios


Pharmacological Probe for Peripheral COX-2 Dependent Inflammation Studies

This compound is most valuable as a prodrug to achieve peripheral COX-2 selectivity in vivo. Its active metabolite, CIAA, has a demonstrated brain/plasma ratio of ~0.02, enabling researchers to study peripheral inflammatory pain and edema with minimal central nervous system COX-2 confounding. This makes it a superior choice over clinical inhibitors like celecoxib and rofecoxib for experiments requiring the pharmacological separation of central and peripheral prostaglandin pathways, as established in rat models of carrageenan-induced paw edema and LPS-induced pyrexia [1].

Key Synthetic Intermediate for Diversifying COX-2 Inhibitor Libraries

The ethyl ester serves as a critical protected intermediate for synthesizing a library of CIAA derivatives. Its well-characterized physical form (mp 186-188°C) and spectral data provide a reliable starting point for medicinal chemistry campaigns aimed at modifying the ester moiety to tune pharmacokinetic properties. The distinct reactivity of the ester compared to the free acid allows for late-stage diversification strategies, such as amidation or hydrolysis, as outlined in the foundational patent on 2,3-substituted indole compounds [2].

Analytical Standard for Method Development and Quality Control

The compound's unique combination of a high XLogP (5.1), specific TPSA (59.16 Ų), and distinct chromatographic behavior makes it an ideal reference standard for developing and validating HPLC or LC-MS methods. Its use ensures accurate quantification and purity assessment of this specific prodrug in biological matrices or synthetic mixtures, which cannot be achieved using the free acid CIAA standard .

Quote Request

Request a Quote for Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.